5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-20(13-21-24(26-15)31-23(28-21)17-9-5-3-6-10-17)27-22(30)19-14-25-29(16(19)2)18-11-7-4-8-12-18/h3-14H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERZLNNRLNYCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=C(N(N=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, drawing on diverse research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Pyrazole core : A five-membered ring with two adjacent nitrogen atoms.
- Oxazole and pyridine moiety : Enhances biological activity through potential interactions with various biological targets.
- Carboxamide group : Implicated in various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole core through cyclization reactions.
- Introduction of the oxazole and pyridine components via nucleophilic substitution.
- Finalization through acylation to yield the carboxamide functionality.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in pharmacology:
Anticancer Activity
Studies have shown that compounds with similar structural features demonstrate significant anticancer properties. The mechanism is believed to involve:
- Inhibition of cell proliferation : Targeting specific pathways involved in tumor growth.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Neurological Effects
The oxazole-pyridine moiety may contribute to neuroprotective effects, suggesting potential applications in treating neurological disorders such as:
- Duchenne muscular dystrophy : Preliminary studies indicate activity against pathways involved in muscle degeneration.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various molecular targets:
- Enzyme inhibition : Compounds similar to this one have shown the ability to inhibit key enzymes involved in disease pathways.
- Receptor modulation : Binding to specific receptors may alter signaling pathways related to pain and inflammation.
Case Studies
Several studies have examined the biological activity of related compounds:
| Study | Compound | Findings |
|---|---|---|
| 2-(2-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide | Demonstrated significant anticancer activity through apoptosis induction. | |
| N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide | Showed neuroprotective effects in models of neurodegeneration. |
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit tumor cell growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
2. Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Studies have demonstrated that pyrazole derivatives can be effective against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in European Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The study highlighted that certain modifications to the pyrazole structure significantly enhanced cytotoxic effects, suggesting a potential pathway for developing new anticancer agents based on this compound .
Case Study 2: Antimicrobial Testing
Another investigation focused on testing the antimicrobial properties of synthesized pyrazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited potent inhibitory effects, making them candidates for further development as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogues listed in the evidence, focusing on structural variations and inferred properties:
Key Observations:
Oxazole vs. Isoxazole Systems : The target compound’s oxazole ring (950163-14-1 substitutes isoxazole) may confer distinct electronic properties. Isoxazoles often exhibit higher metabolic stability but reduced aromaticity compared to oxazoles .
Fluorine Substitution : Compounds like 950163-14-1 and 1078161-73-5 include fluorophenyl groups, which typically enhance lipophilicity and bioavailability. The absence of fluorine in the target compound may reduce membrane permeability but improve solubility .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazole-oxazolo-pyridine core, and how can cyclocondensation reactions be optimized?
- The pyrazole moiety can be synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux, as demonstrated in pyrazole-4-carboxylic acid derivatives . For the oxazolo-pyridine ring, hydrazine hydrate in ethanol with acetic acid (reflux) or iodine (room temperature) can yield fused heterocycles, though product selectivity depends on reaction conditions . Optimize yields by adjusting stoichiometry, solvent polarity, and temperature gradients.
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- X-ray crystallography (e.g., Bruker AXS systems) resolves molecular geometry and hydrogen-bonding networks . FTIR confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹), while NMR (¹H/¹³C) identifies substituent patterns and aromatic proton coupling . Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation pathways .
Q. How can solubility and stability be systematically assessed for in vitro assays?
- Use HPLC-UV to quantify solubility in DMSO, PBS, or simulated biological fluids. For stability, monitor degradation via accelerated thermal stress tests (40–60°C) and pH-dependent hydrolysis (pH 2–9) over 24–72 hours . Reference spectral libraries (e.g., PubChem) to identify degradation products .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyrazole-oxazolo-pyridine hybrid synthesis?
- Contrasting outcomes in fused heterocycle formation (e.g., pyrazolo[3,4-c]pyrazole vs. pyrazolo[3,4-b]pyridine) highlight the role of reaction temperature and catalytic additives . For example, iodine at room temperature promotes amine formation, while reflux with acetic acid favors dihydro derivatives . Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency in aryl-substituted intermediates .
Q. What computational approaches resolve discrepancies between predicted and experimental molecular geometries?
- Density Functional Theory (DFT) (B3LYP/6-31G* basis set) calculates bond lengths, angles, and frontier orbitals, which can be validated against X-ray data. Discrepancies >0.05 Å in bond distances may indicate solvent effects or crystal packing forces . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking) influencing crystallinity .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?
- Replace the phenyl group at position 1 of the pyrazole with electron-withdrawing substituents (e.g., 4-F, 4-CF₃) to assess impacts on target binding. Modify the oxazole ring with methyl or trifluoromethyl groups to evaluate steric and electronic effects . Use molecular docking (AutoDock Vina) to predict binding affinities to kinases or GPCRs, correlating with in vitro IC₅₀ values .
Q. What strategies mitigate low yields in multi-step syntheses involving sensitive intermediates?
- Protect labile groups (e.g., carboxamide) with tert-butoxycarbonyl (Boc) during harsh reactions. Employ flow chemistry for exothermic steps (e.g., azide formation) to enhance reproducibility . Optimize purification via preparative HPLC with C18 columns (MeCN/H₂O gradients) or recrystallization in ethyl acetate/hexane .
Contradiction Analysis & Methodological Guidance
Q. How should conflicting solubility data from different solvent systems be interpreted?
- Discrepancies often arise from solvent polarity (logP) and hydrogen-bonding capacity. Use Hansen solubility parameters to rank solvents (e.g., DMSO δ=12.7, ethanol δ=12.0) and correlate with experimental solubility. Validate via molecular dynamics simulations predicting solvation shells .
Q. What experimental controls are essential when scaling up heterocyclic syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
